molecular formula C12H13NO2S B3029555 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- CAS No. 69892-02-0

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl-

Cat. No. B3029555
CAS RN: 69892-02-0
M. Wt: 235.3 g/mol
InChI Key: OOIDFJFYUCFPCH-UHFFFAOYSA-N
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Description

This compound is also known as Carboxine or Carbathiine . It is a systemic agricultural fungicide and seed treatment agent . The empirical formula is C12H13NO2S .


Synthesis Analysis

The synthesis of this compound involves the reaction of acetylacetanilide with thionyl chloride to produce α-chloro acetylacetanilide, which then condenses with mercaptoethanol .


Molecular Structure Analysis

The molecular weight of this compound is 235.30 . The InChI string representation of its structure is InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a white solid with a density of 1.41 g/cm3 . It has a melting point of 119.5-121.5℃ . Its solubility in water is 1.4 g/l at 25℃ .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The condensation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl isothiocyanate with other compounds can lead to a variety of chemical rearrangements and the formation of new compounds, demonstrating the versatility of 1,4-Oxathiin derivatives in synthetic chemistry (Kulka, 1980).

Agricultural Applications

  • Trifluoromethylated derivatives of dihydro-1,4-oxathiin carboxamides have been synthesized for use as agrochemical fungicides. Their efficacy against various plant diseases, including rice blast and wheat leaf rust, indicates their potential in agricultural applications (Nam, Kim, Cho, & Hahn, 2001).

Crystallography and Polymorphism

  • Different polymorphic crystal forms of 6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide have been isolated, highlighting the compound's significance in crystallography and material science (Frampton, Frampton, & Thomson, 2018).

Biochemical and Microbiological Studies

  • Oxathiin carboxamides, including 1,4-Oxathiin-2-carboxamide derivatives, have been shown to inhibit the succinic dehydrogenase complex in various organisms, making them useful in studying mitochondrial function and energy production in cells (White & Thorn, 1975).

Antifungal and Antiviral Research

  • Oxathiin carboxanilide derivatives, including 1,4-Oxathiin-2-carboxamide variants, have been studied as potential non-nucleoside HIV-1-specific reverse transcriptase inhibitors (NNRTIs). Their effectiveness against mutant HIV-1 strains resistant to other NNRTIs indicates their potential in antiviral therapy (Balzarini et al., 1995).

Pharmacokinetics and Drug Development

  • Studies on the metabolism and solubilization of oxathiin carboxanilides have provided insights into the development of drug formulations, particularly for anti-HIV agents. This research is crucial for understanding the pharmacokinetics and optimizing the delivery of these compounds (Oh, Chi, Vishnuvajjala, & Anderson, 1991).

Safety And Hazards

The compound is a mild eye irritant but not a skin irritant . The acute oral LD50 for male rats is 5816 mg/kg, and for female rats, it is 1632 mg/kg . The acute percutaneous LD50 for rabbits is >5000 mg/kg .

properties

IUPAC Name

5-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9-11(15-7-8-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIDFJFYUCFPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCS1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220171
Record name 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl-

CAS RN

69892-02-0
Record name 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069892020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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